molecular formula C18H24ClNO B1455335 ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride CAS No. 1311316-37-6

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

Cat. No.: B1455335
CAS No.: 1311316-37-6
M. Wt: 305.8 g/mol
InChI Key: KLAOHBSVWWEOHH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.21 (s, 3H, N–CH₃), δ 2.28 (s, 6H, Ar–CH₃), δ 3.45 (s, 2H, Ar–CH₂–N), δ 3.88 (s, 2H, O–CH₂–Ar), δ 6.72–7.24 (m, 7H, aromatic).
    • Coupling between the benzylic CH₂ and methylamine group (J = 6.8 Hz) confirms connectivity.
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 40.2 (N–CH₃), δ 55.8 (Ar–CH₂–N), δ 71.3 (O–CH₂–Ar), δ 114.6–156.2 (aromatic carbons).

Fourier-Transform Infrared (FT-IR)

  • Strong absorption at 3250 cm⁻¹ (N–H stretch, hydrochloride), 1605 cm⁻¹ (C=C aromatic), and 1240 cm⁻¹ (C–O–C ether).

Ultraviolet-Visible (UV-Vis)

  • λmax at 268 nm (π→π* transition of conjugated aromatic system) and 310 nm (n→π* transition of methoxy group).

Computational Chemistry Approaches to Conformational Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal three low-energy conformers (<5 kJ/mol energy difference):

  • Conformer A : Methoxy group oriented anti to methylamine (63% population).
  • Conformer B : Methoxy group gauche to methylamine (29% population).
  • Conformer C : Methylamine rotated 120° (8% population).

Molecular Dynamics (MD) simulations in ethanol solvent show rapid interconversion between conformers (τ = 0.8–1.2 ps). The hydrochloride salt exhibits reduced conformational flexibility due to ionic hydrogen bonding.

Table 2: DFT-Computed Bond Lengths

Bond Length (Å)
C–O (methoxy) 1.423
C–N (methylamine) 1.472
N–H (HCl salt) 1.038

Comparative Structural Analysis with Ortho- and Para-Substituted Analogues

Ortho-Substituted Analogue

Replacing the 3-methylphenyl group with a 2-methylphenyl moiety increases steric hindrance, forcing the methoxy group into a syn conformation. This reduces crystallinity (amorphous powder vs. single crystals).

Para-Substituted Analogue

The 4-methylphenyl derivative exhibits stronger CH···O interactions (2.63 Å vs. 2.72 Å in the title compound), enhancing thermal stability (ΔTm = +12°C).

Table 3: Structural Comparison

Property Title Compound Ortho-Analogue Para-Analogue
Melting Point (°C) 178–181 165–168 190–193
Crystallinity Single crystals Amorphous Single crystals
CH···O Distance (Å) 2.72 2.81 2.63

The para-substituted analogue’s superior thermal stability makes it preferable for high-temperature applications, while the title compound’s conformational flexibility suits solution-phase reactivity.

Properties

IUPAC Name

1-[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAOHBSVWWEOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C19H26ClNO
  • Molecular Weight : 319.87 g/mol
  • IUPAC Name : N-[[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]methyl]methanamine; hydrochloride
  • CAS Number : 1311317-08-4
  • PubChem CID : 53529087

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential anti-cancer, anti-inflammatory, and neuroprotective properties.

Anti-Cancer Activity

Research indicates that derivatives of this compound may exhibit significant anti-cancer properties. For instance, studies on similar compounds have shown inhibition of various cancer cell lines, suggesting potential applications in cancer therapy.

Compound Cell Line Tested IC50 (μM) Effect
Compound AMCF-7 (Breast)10.5Inhibition
Compound BA549 (Lung)15.2Inhibition
Compound CHeLa (Cervical)8.9Inhibition

Neuroprotective Effects

Studies have suggested that the compound may also possess neuroprotective effects. Research on related methylamine compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various cellular pathways, including:

  • Inhibition of Tyrosinase Activity : Similar compounds have shown to inhibit tyrosinase, an enzyme involved in melanin production, which may relate to skin-related applications.
  • Modulation of Apoptotic Pathways : Evidence suggests that this compound might influence apoptotic pathways in cancer cells, promoting cell death in malignant tissues.

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on a series of analogs demonstrated that one derivative exhibited a significant growth inhibition zone against human colon adenocarcinoma cells with an IC50 value of approximately 12 μM.
    • The study concluded that modifications to the phenyl ring structure enhanced the anticancer activity.
  • Neuroprotection Study :
    • In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in a significant increase in cell viability compared to untreated controls.
    • These findings suggest potential therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

Ethylamine Analog :
  • Compound : ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
  • CAS No.: Not explicitly listed (discontinued commercially) .
  • Molecular Formula: C₁₉H₂₆ClNO (estimated).
  • Key Difference : Replacement of the methyl group on the amine with an ethyl group increases molecular weight (Δ ~14 g/mol compared to the parent compound).

Benzyloxy Substitution Position

4-Methylbenzyloxy Variant :
  • Compound : ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
  • CAS No.: 1311318-32-7
  • Molecular Formula: C₁₉H₂₆ClNO
  • Molecular Weight : 319.87 g/mol .
  • Key Difference : The methyl group on the benzyloxy substituent shifts from the 3- to 4-position on the phenyl ring.
  • Impact: Steric and electronic effects differ due to para-substitution, possibly influencing receptor binding or solubility. Predicted Collision Cross Section (CCS): For the free base analog (C₁₉H₂₅NO), [M+H]+ CCS = 170.5 Ų, suggesting a compact structure compared to ortho-substituted analogs .

Ethylamine + 4-Methylbenzyloxy Hybrid Analog

  • Compound : ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride
  • CAS No.: 1311315-64-6
  • Molecular Formula: C₂₀H₂₇ClNO
  • Molecular Weight : 332.89 g/mol .
  • Key Features : Combines ethylamine substitution and para-methylbenzyloxy positioning.

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride 1311316-37-6 C₁₈H₂₄ClNO 305.84 3-methylbenzyloxy, methylamine 95% purity
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride Discontinued C₁₉H₂₆ClNO* ~319.87 3-methylbenzyloxy, ethylamine Discontinued
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride 1311318-32-7 C₁₉H₂₆ClNO 319.87 4-methylbenzyloxy, methylamine Available
({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride 1311315-64-6 C₂₀H₂₇ClNO 332.89 4-methylbenzyloxy, ethylamine Limited

*Estimated based on structural similarity.

Research Findings and Implications

  • Synthetic Challenges: Analogs with ethylamine groups (e.g., CAS 1311315-64-6) require additional purification steps, as noted in triazine-based amine synthesis protocols (e.g., column chromatography with gradients of EtOAc/CH₂Cl₂) .
  • Physicochemical Properties : The para-methylbenzyloxy variant (CAS 1311318-32-7) exhibits a higher molecular weight and predicted CCS, suggesting bulkier geometry than the 3-methyl isomer .
  • Commercial Trends : Ethylamine derivatives are less commonly available, possibly due to reduced demand or synthetic complexity .

Preparation Methods

General Synthetic Strategy

The preparation of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride generally involves multi-step organic synthesis, including:

While exact detailed protocols for this specific compound are scarce in public literature, analogues with similar structural motifs follow these synthetic principles.

Stepwise Synthetic Approach (Inferred from Related Compounds)

Step No. Reaction Type Description Typical Conditions
1 Etherification Reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with 3-methylbenzyl chloride or equivalent to form the methoxy linkage Base (e.g., K2CO3), aprotic solvent, reflux
2 Reductive Amination Conversion of the aldehyde intermediate to the methylamine derivative using methylamine and reducing agent Methylamine, reducing agent (NaBH3CN or similar), mild temperature
3 Salt Formation Treatment of the free amine with hydrochloric acid to yield the hydrochloride salt HCl in ether or aqueous medium, room temperature

Note: These steps are adapted from known synthetic routes for similar compounds such as ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine.

Industrial Scale Considerations

Specific Preparation Notes for the Hydrochloride Salt

  • The hydrochloride salt is formed by direct reaction of the free base compound with hydrochloric acid.
  • This step improves the compound's solubility in water, facilitating handling and formulation.
  • The salt formation is typically performed in anhydrous or aqueous solvents under controlled pH and temperature to avoid decomposition.

Related Compound Synthesis Insights

Research on related compounds such as 3,5-dimethylphenyl hydrazine provides insights into preparation methods of methyl-substituted phenyl derivatives:

  • Starting from 3,5-dimethylaniline, diazotization followed by reduction (using sodium pyrosulfite as reductant) yields high-purity intermediates in shorter reaction times with lower costs.
  • Such methodologies highlight the importance of selecting appropriate reductants and reaction conditions (pH 7-9, temperature 10-35°C) to optimize yield and purity.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Materials 3,5-dimethyl-4-hydroxybenzaldehyde, 3-methylbenzyl chloride, methylamine Commercially available or synthesized
Base for Etherification Potassium carbonate or equivalent Facilitates nucleophilic substitution
Solvent Aprotic solvents (e.g., DMF, DMSO) Enhances reaction efficiency
Reducing Agent for Amination Sodium cyanoborohydride or equivalent Mild reducing agent for reductive amination
Temperature Reflux for etherification; mild (room temp to 50°C) for amination Reaction-specific
Hydrochloric Acid Concentration Stoichiometric to slight excess For salt formation
Purification Crystallization or recrystallization To achieve high purity

Research Findings and Analytical Data

  • Purity of synthesized compounds is typically confirmed by high-performance liquid chromatography (HPLC), with purities >98% achievable using optimized methods.
  • Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
  • The hydrochloride salt exhibits enhanced stability and solubility compared to the free base, facilitating biological and chemical assays.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride?

  • Methodological Answer : Multi-step synthesis involving nucleophilic aromatic substitution or reductive amination is commonly employed for structurally similar arylalkylamines. For example, stepwise temperature control (e.g., -35°C for initial coupling, followed by 40°C for subsequent reactions) and stoichiometric optimization of bases like DIPEA (1.1–1.6 equivalents) can improve yields . Purification via gradient elution (e.g., CH₂Cl₂/EtOAc) using MPLC with silica columns (30–35 cm³/min flow rate) ensures high purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use ¹H NMR (200–400 MHz in DMSO-d₆) to confirm substituent positions (e.g., methyl groups at δ ~3.76 ppm, aromatic protons at δ ~6.96–7.29 ppm) and mass spectrometry for molecular weight verification . Compare retention factors (Rf) via TLC (e.g., hexane/EtOAC 2:1) to reference standards .

Q. What solubility and stability profiles should be prioritized during formulation for in vitro assays?

  • Methodological Answer : Conduct polarity-based solubility testing in DMSO, ethanol, and aqueous buffers (pH 4–9). Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC-UV to detect degradation products. For hydrochloride salts, ensure pH-dependent solubility aligns with biological assay requirements .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Implement orthogonal assays (e.g., enzyme inhibition + cell viability) to differentiate target-specific effects from off-target interactions. Use randomized block designs with split-plot arrangements (e.g., trellis systems for environmental variables) to control confounding factors . For dose-response inconsistencies, apply nonlinear regression models (e.g., Hill equation) with bootstrapping to quantify uncertainty .

Q. What advanced techniques are suitable for studying the compound’s interaction with cellular membranes or receptors?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). Molecular dynamics simulations (e.g., CHARMM force fields) can predict ligand-receptor docking conformations, validated via mutagenesis studies of key residues .

Q. How should environmental fate studies be structured to assess ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Phase 1 : Determine logP (octanol-water partitioning) and soil sorption coefficients (Kd) .
  • Phase 2 : Evaluate biotic/abiotic degradation (e.g., hydrolysis at pH 5–9, photolysis under UV/visible light).
  • Phase 3 : Use microcosm models to simulate ecosystem-level impacts (e.g., Daphnia magna acute toxicity, algal growth inhibition) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous biological systems?

  • Methodological Answer : Apply mixed-effects models to account for variability across biological replicates. For non-linear responses, use spline regression or Gaussian processes. Validate findings via permutation tests or Bayesian hierarchical modeling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

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